cIAP1 Ligand-Linker Conjugates 1 Employs LCL161-Derived IAP Ligand with Picomolar cIAP1 Binding Affinity
cIAP1 Ligand-Linker Conjugates 1 incorporates an IAP ligand based on the LCL161 scaffold. The isolated LCL161-derived IAP ligand (cIAP1 ligand 1) demonstrates a dissociation constant (Kd) of 0.5 nM for cIAP1 and 1.2 nM for cIAP2, as determined by isothermal titration calorimetry (ITC) [1]. This picomolar binding affinity for cIAP1 is essential for efficient recruitment of the E3 ligase complex at the low nanomolar concentrations typically required for PROTAC-mediated degradation.
| Evidence Dimension | cIAP1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.5 nM (cIAP1), 1.2 nM (cIAP2) for LCL161-derived IAP ligand |
| Comparator Or Baseline | Birinapant (bivalent Smac mimetic): Kd < 1 nM (cIAP1), 45 nM (XIAP) |
| Quantified Difference | Comparable high affinity for cIAP1, but significantly weaker affinity for XIAP (45 nM) relative to cIAP1, ensuring preferential cIAP1 engagement |
| Conditions | ITC assay; recombinant IAP protein BIR domains |
Why This Matters
The sub-nanomolar cIAP1 binding affinity of the LCL161-based ligand in cIAP1 Ligand-Linker Conjugates 1 ensures robust E3 ligase recruitment at the low concentrations required for effective targeted protein degradation, minimizing off-target engagement of XIAP and reducing potential non-specific toxicity.
- [1] InvivoChem. cIAP1 ligand 1 (LCL-161-phenol) Product Datasheet. CAS 2095244-42-9. ITC binding data: cIAP1 Kd = 0.5 nM, cIAP2 Kd = 1.2 nM, XIAP Kd = 45 nM. View Source
